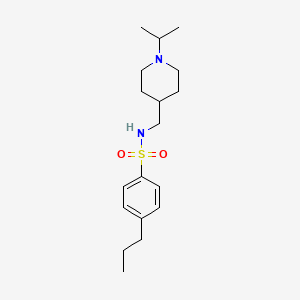

N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

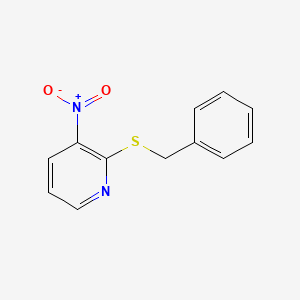

The synthesis of nitrobenzenesulfonamides has been explored in the context of developing novel hypoxic cell selective cytotoxic agents. These compounds, including derivatives with nitroisopropyl and (ureidooxy)methyl groups, have been prepared and evaluated for their potential in cancer therapy. For instance, a specific compound, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide hydrochloride, demonstrated preferential toxicity to hypoxic EMT6 mammary carcinoma cells in vitro, although it did not show significant in vivo activity . Additionally, the versatility of nitrobenzenesulfonamides in synthetic chemistry is highlighted by their ability to undergo smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields, which can be deprotected to give secondary amines .

Molecular Structure Analysis

The molecular structures of dibenzenesulfonamides have been confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS spectra. These compounds have been synthesized with the aim of developing new anticancer drug candidates. The structural confirmation is crucial for understanding the activity and specificity of these compounds towards various biological targets, including carbonic anhydrase isoenzymes .

Chemical Reactions Analysis

The chemical reactivity of nitrobenzenesulfonamides has been studied in the context of their potential as cytotoxic agents and radiosensitizers. For example, compound 20, a N-methyl-N-[2-(methylamino)ethyl]-3-nitro-4-[(ureidooxy)methyl]benzenesulfonamide hydrochloride, showed slight differential toxicity and radiosensitizing activity comparable to misonidazole . The reactivity of these compounds is also evident in their ability to form Meisenheimer complexes upon treatment with thiolates, which facilitates the deprotection of amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzenesulfonamides have been explored in relation to their anticancer effects. Compounds 7 and 8, for instance, have been shown to induce apoptosis and autophagy pathways in cancer cells, as evidenced by the cleavage of poly (ADP ribose) polymerase (PARP) and the activation of caspases. These compounds also exhibit potent inhibitory effects on tumor-associated carbonic anhydrase isoenzymes hCA IX and hCA XII, which are important for the regulation of pH in tumor tissues and are considered therapeutic targets .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

- Development of Sequential Nicholas and Pauson-Khand Reactions : Research work introduces the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives. These efforts lead to the development of multifunctional agents and improvements in intramolecular reactions for the synthesis of alkaloids, indicating the utility of sulfonamide-based compounds in organic synthesis and pharmaceutical development (Kyosuke Kaneda, 2020).

Medicinal Chemistry and Pharmaceutical Applications

- Sulfonamide-based Medicinal Chemistry : A comprehensive review on sulfonamide derivatives, which are the first type of synthetic antimicrobial drugs, shows their broad bioactive spectrum and medicinal applications. The research suggests sulfonamide derivatives have significant development value as antimicrobial, anticancer, antiparasitic, and various other types of medicinal agents (He Shichao et al., 2016).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces, which are common modes of interaction for similar compounds .

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

properties

IUPAC Name |

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2S/c1-4-5-16-6-8-18(9-7-16)23(21,22)19-14-17-10-12-20(13-11-17)15(2)3/h6-9,15,17,19H,4-5,10-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXZISWMMUEGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2510670.png)

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2510674.png)

![ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510676.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2510678.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2510690.png)